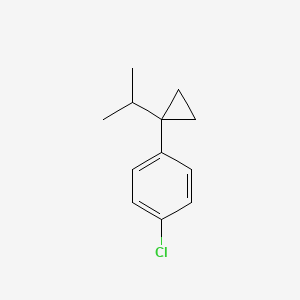
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- is an organic compound with the molecular formula C₁₂H₁₅Cl. It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with an isopropyl group are attached to the benzene ring. This compound is also known by other names such as 1-chloro-4-(1-(1-methylethyl)cyclopropyl)benzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- can be achieved through various synthetic routes. One common method involves the chlorination of 1-(1-methylethyl)cyclopropylbenzene. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution: Formation of phenols or amines.
Oxidation: Formation of cyclopropyl alcohols or ketones.
Reduction: Formation of cyclopropyl derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-(1-methylethyl)-: Similar structure but lacks the cyclopropyl group.
Benzene, 1-chloro-4-(1-methylethenyl)-: Contains a methylethenyl group instead of a cyclopropyl group.
Benzene, 1-chloro-4-(1-methylpropyl)-: Contains a methylpropyl group instead of a cyclopropyl group.
Uniqueness
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63340-07-8 |
|---|---|
Molekularformel |
C12H15Cl |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
1-chloro-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12(7-8-12)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
LLWMDTOIHHQUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
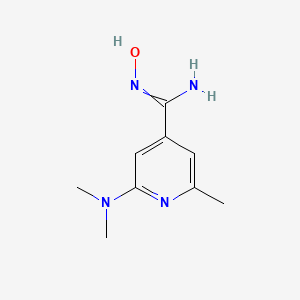
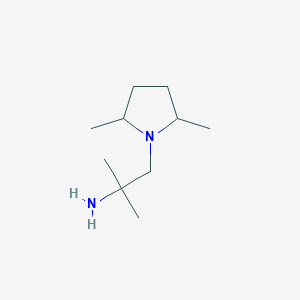
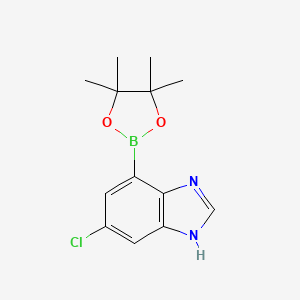
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
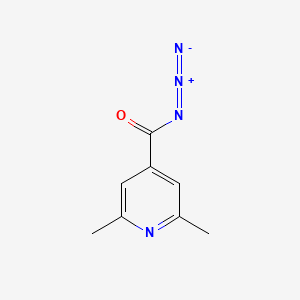

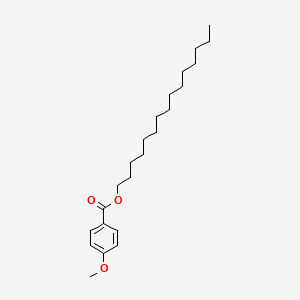


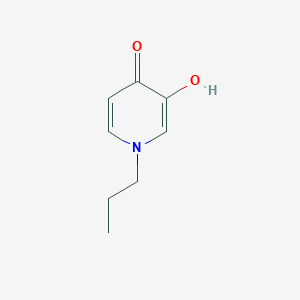

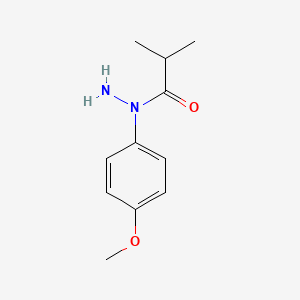
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
